molecular formula C12H25B B1383035 1-Bromododecane-12,12,12-d3 CAS No. 204259-68-7

1-Bromododecane-12,12,12-d3

Cat. No. B1383035
M. Wt: 252.25 g/mol
InChI Key: PBLNBZIONSLZBU-FIBGUPNXSA-N
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Patent
US05011934

Procedure details

After the reaction is completed, the reaction mixture contains a solution comprised of the 1-alkylimidazole and inorganic materials dissolved in the non-reactive aromatic solvent. The dissolved inorganic materials are unreacted base and inorganic salts which would be expected to form in the alkylation reaction. In addition, substantial amounts of insoluble unreacted base and inorganic salt are dispersed in the solution. For example, if imidazole is alkylated with 1-bromobutane in the presence of potassium hydroxide in toluene, the product mixture would contain a 1-butylimidazole-toluene solution in which are dissolved small amounts of potassium bromide and unreacted potassium hydroxide and undissolved potassium bromide and potassium hydroxide dispersed in the 1-butylimidazole-toluene solution. The solid inorganic material can be separated from the toluene solution by any means known to those skilled in the art such as by filtration. Inorganic material as defined above dissolved in the toluene solution can be removed by any means known to those skilled art such as by washing the organic phase with aqueous brine solutions. The imidazole product may be isolated from the solvent or may remain dissolved therein. The product imidazole can be isolated by any means known to those skilled in the art such as by distillation of the solvent. In a preferred embodiment of the present invention, about 1.5 moles of 2-methylimidazole and about 1.9 moles of potassium hydroxide powder are mixed with about 536 mL of toluene and heated to about 60° C. for 30 minutes with stirring. The temperature is then raised to 90° C. and about 1.36 moles of 1-bromododecane are added over 60 minutes. After the addition is complete, the reaction mixture is then maintained at 90° C. until the 1-bromododecane is no longer observable by GC analysis of the reaction mixture. The reaction mixture is then cooled and the organic phase and inorganic phases separated by filtration. The organic phase is washed with four 500 mL portions of brine and the toluene is removed at 40° C. under vacuum leaving a 99 mole % yield of N-dodecyl-2-methylimidazole relative to 1-bromododecane.
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
1.9 mol
Type
reactant
Reaction Step One
Quantity
536 mL
Type
solvent
Reaction Step One
Quantity
1.36 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[OH-].[K+].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>C1(C)C=CC=CC=1>[CH2:21]([N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 mol
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
1.9 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
536 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.36 mol
Type
reactant
Smiles
BrCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
such as by distillation of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is then raised to 90° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the organic phase and inorganic phases separated by filtration
WASH
Type
WASH
Details
The organic phase is washed with four 500 mL portions of brine
CUSTOM
Type
CUSTOM
Details
the toluene is removed at 40° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1C(=NC=C1)C
Name
Type
product
Smiles
BrCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05011934

Procedure details

After the reaction is completed, the reaction mixture contains a solution comprised of the 1-alkylimidazole and inorganic materials dissolved in the non-reactive aromatic solvent. The dissolved inorganic materials are unreacted base and inorganic salts which would be expected to form in the alkylation reaction. In addition, substantial amounts of insoluble unreacted base and inorganic salt are dispersed in the solution. For example, if imidazole is alkylated with 1-bromobutane in the presence of potassium hydroxide in toluene, the product mixture would contain a 1-butylimidazole-toluene solution in which are dissolved small amounts of potassium bromide and unreacted potassium hydroxide and undissolved potassium bromide and potassium hydroxide dispersed in the 1-butylimidazole-toluene solution. The solid inorganic material can be separated from the toluene solution by any means known to those skilled in the art such as by filtration. Inorganic material as defined above dissolved in the toluene solution can be removed by any means known to those skilled art such as by washing the organic phase with aqueous brine solutions. The imidazole product may be isolated from the solvent or may remain dissolved therein. The product imidazole can be isolated by any means known to those skilled in the art such as by distillation of the solvent. In a preferred embodiment of the present invention, about 1.5 moles of 2-methylimidazole and about 1.9 moles of potassium hydroxide powder are mixed with about 536 mL of toluene and heated to about 60° C. for 30 minutes with stirring. The temperature is then raised to 90° C. and about 1.36 moles of 1-bromododecane are added over 60 minutes. After the addition is complete, the reaction mixture is then maintained at 90° C. until the 1-bromododecane is no longer observable by GC analysis of the reaction mixture. The reaction mixture is then cooled and the organic phase and inorganic phases separated by filtration. The organic phase is washed with four 500 mL portions of brine and the toluene is removed at 40° C. under vacuum leaving a 99 mole % yield of N-dodecyl-2-methylimidazole relative to 1-bromododecane.
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
1.9 mol
Type
reactant
Reaction Step One
Quantity
536 mL
Type
solvent
Reaction Step One
Quantity
1.36 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[OH-].[K+].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>C1(C)C=CC=CC=1>[CH2:21]([N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 mol
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
1.9 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
536 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.36 mol
Type
reactant
Smiles
BrCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
such as by distillation of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is then raised to 90° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the organic phase and inorganic phases separated by filtration
WASH
Type
WASH
Details
The organic phase is washed with four 500 mL portions of brine
CUSTOM
Type
CUSTOM
Details
the toluene is removed at 40° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1C(=NC=C1)C
Name
Type
product
Smiles
BrCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05011934

Procedure details

After the reaction is completed, the reaction mixture contains a solution comprised of the 1-alkylimidazole and inorganic materials dissolved in the non-reactive aromatic solvent. The dissolved inorganic materials are unreacted base and inorganic salts which would be expected to form in the alkylation reaction. In addition, substantial amounts of insoluble unreacted base and inorganic salt are dispersed in the solution. For example, if imidazole is alkylated with 1-bromobutane in the presence of potassium hydroxide in toluene, the product mixture would contain a 1-butylimidazole-toluene solution in which are dissolved small amounts of potassium bromide and unreacted potassium hydroxide and undissolved potassium bromide and potassium hydroxide dispersed in the 1-butylimidazole-toluene solution. The solid inorganic material can be separated from the toluene solution by any means known to those skilled in the art such as by filtration. Inorganic material as defined above dissolved in the toluene solution can be removed by any means known to those skilled art such as by washing the organic phase with aqueous brine solutions. The imidazole product may be isolated from the solvent or may remain dissolved therein. The product imidazole can be isolated by any means known to those skilled in the art such as by distillation of the solvent. In a preferred embodiment of the present invention, about 1.5 moles of 2-methylimidazole and about 1.9 moles of potassium hydroxide powder are mixed with about 536 mL of toluene and heated to about 60° C. for 30 minutes with stirring. The temperature is then raised to 90° C. and about 1.36 moles of 1-bromododecane are added over 60 minutes. After the addition is complete, the reaction mixture is then maintained at 90° C. until the 1-bromododecane is no longer observable by GC analysis of the reaction mixture. The reaction mixture is then cooled and the organic phase and inorganic phases separated by filtration. The organic phase is washed with four 500 mL portions of brine and the toluene is removed at 40° C. under vacuum leaving a 99 mole % yield of N-dodecyl-2-methylimidazole relative to 1-bromododecane.
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
1.9 mol
Type
reactant
Reaction Step One
Quantity
536 mL
Type
solvent
Reaction Step One
Quantity
1.36 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[OH-].[K+].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>C1(C)C=CC=CC=1>[CH2:21]([N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 mol
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
1.9 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
536 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.36 mol
Type
reactant
Smiles
BrCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
such as by distillation of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is then raised to 90° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the organic phase and inorganic phases separated by filtration
WASH
Type
WASH
Details
The organic phase is washed with four 500 mL portions of brine
CUSTOM
Type
CUSTOM
Details
the toluene is removed at 40° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1C(=NC=C1)C
Name
Type
product
Smiles
BrCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.